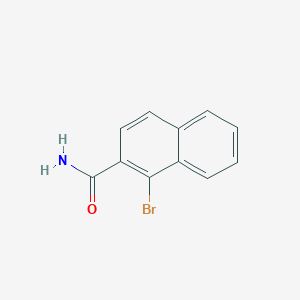
1-Bromonaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromonaphthalene-2-carboxamide is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom and a carboxamide group attached to the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The bromination process typically involves the reaction of naphthalene with bromine in the presence of a catalyst or under specific conditions such as high temperature or UV light . The resulting 1-bromonaphthalene is then reacted with an amide source to form 1-bromonaphthalene-2-carboxamide.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination step is carefully controlled to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromonaphthalene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium cyanide or potassium cyanide under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed:
Nitriles: Formed from substitution reactions.
Quinones: Formed from oxidation reactions.
Dihydro Derivatives: Formed from reduction reactions.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
1-Bromonaphthalene-2-carboxamide is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 1-bromonaphthalene-2-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This property makes it a valuable compound in the study of enzyme inhibitors and drug design.
Comparison with Similar Compounds
1-Bromonaphthalene: Lacks the carboxamide group and is primarily used as a precursor in organic synthesis.
2-Bromonaphthalene: An isomer with the bromine atom at a different position, leading to different reactivity and applications.
1-Chloronaphthalene: Similar structure but with a chlorine atom instead of bromine, used in different industrial applications.
Uniqueness: 1-Bromonaphthalene-2-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C11H8BrNO |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
1-bromonaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H8BrNO/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H2,13,14) |
InChI Key |
HIODOJUCLUQTFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















